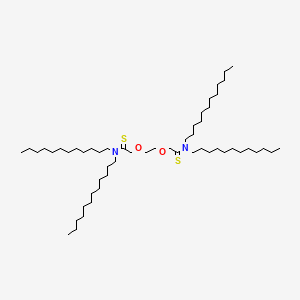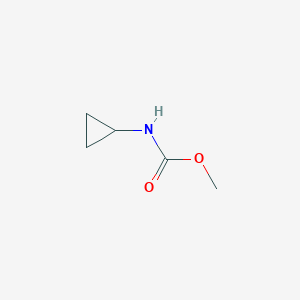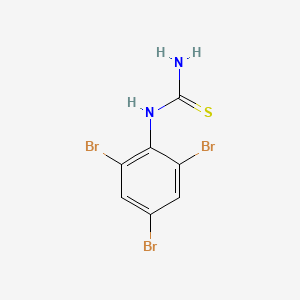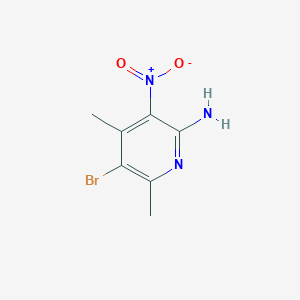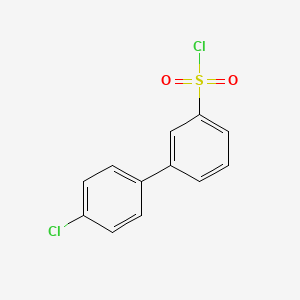
3-(4-chlorophenyl)benzenesulfonyl Chloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Molecular Structure Analysis : A study by Rublova et al. (2017) focused on synthesizing new structural isomers related to 3-(4-chlorophenyl)benzenesulfonyl Chloride. They conducted crystal and molecular-electronic structure investigations and kinetic studies of these isomers, providing insights into their molecular architecture and reactivity (Rublova et al., 2017).
Friedel-Crafts Sulfonylation : Nara et al. (2001) explored the use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids in Friedel-Crafts sulfonylation reactions with 4-methyl benzenesulfonyl chloride. This study demonstrated the increased reactivity and higher yields of diaryl sulfones, contributing to the field of organic synthesis (Nara et al., 2001).
Synthesis and Biological Screening : Aziz‐ur‐Rehman et al. (2014) synthesized and evaluated the biological potential of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide. This research provided insights into the biological activities of these derivatives, which are structurally related to this compound (Aziz‐ur‐Rehman et al., 2014).
Chemical Space Exploration in Solid-Phase Synthesis : Fülöpová and Soural (2015) reviewed the application of polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, in chemical transformations. This study highlighted the versatility of such compounds in synthesizing diverse molecular structures (Fülöpová & Soural, 2015).
Photocatalytic Degradation in Wastewater Treatment : Haarstrick et al. (1996) investigated the photocatalytic degradation of organic compounds (including 4-chlorophenol) using a novel fluidized bed photoreactor. Their research is relevant to understanding the environmental applications of chlorophenyl compounds (Haarstrick et al., 1996).
Advanced Oxidation Process for Water Treatment : Zhao et al. (2010) reported on an advanced oxidation process using zero-valent iron and peroxydisulfate to generate sulfate radicals, which efficiently degrade 4-chlorophenol in aqueous solution. This study contributes to the field of environmental chemistry and water treatment (Zhao et al., 2010).
Mécanisme D'action
Target of Action
Similar compounds, such as benzenesulfonyl chloride, are known to react with compounds containing reactive n-h and o-h bonds .
Mode of Action
The mode of action of 3-(4-chlorophenyl)benzenesulfonyl Chloride is likely to involve electrophilic aromatic substitution . In this process, the compound acts as an electrophile, reacting with an aromatic nucleus to produce the corresponding sulfonyl chloride .
Biochemical Pathways
The compound’s ability to form sulfonyl chlorides suggests it may influence pathways involving sulfonation .
Result of Action
The compound’s ability to form sulfonyl chlorides suggests it may have a role in the synthesis of other compounds .
Action Environment
Analyse Biochimique
Biochemical Properties
3-(4-chlorophenyl)benzenesulfonyl Chloride plays a crucial role in various biochemical reactions, particularly in the formation of sulfonamides and sulfonate esters. It interacts with amines and alcohols, facilitating the formation of these compounds through nucleophilic substitution reactions. The compound’s reactivity is attributed to the presence of the sulfonyl chloride group, which acts as an electrophile, readily reacting with nucleophiles such as amines and alcohols .
Cellular Effects
The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins and enzymes can lead to alterations in cellular function, potentially affecting processes such as cell growth, differentiation, and apoptosis. The exact nature of these effects can vary depending on the concentration and exposure duration of the compound .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can result in the inhibition or activation of enzymes, depending on the specific target. For instance, the compound can inhibit enzymes by modifying active site residues, thereby preventing substrate binding and catalysis. Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular processes, including sustained inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, the compound can induce toxic effects, including cellular damage, organ dysfunction, and adverse physiological responses. These threshold effects highlight the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound can affect metabolic flux by altering the activity of key enzymes involved in metabolic processes. For example, it can inhibit enzymes responsible for the synthesis or degradation of specific metabolites, leading to changes in metabolite levels and overall metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is also affected by its physicochemical properties, such as solubility and membrane permeability .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization, as it may interact with different biomolecules in distinct subcellular environments. For instance, localization to the nucleus can enable interactions with transcription factors, while localization to the mitochondria can affect metabolic processes .
Propriétés
IUPAC Name |
3-(4-chlorophenyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2S/c13-11-6-4-9(5-7-11)10-2-1-3-12(8-10)17(14,15)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBBMXATUMXJMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393104 | |
| Record name | 3-(4-chlorophenyl)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
501697-62-7 | |
| Record name | 3-(4-chlorophenyl)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




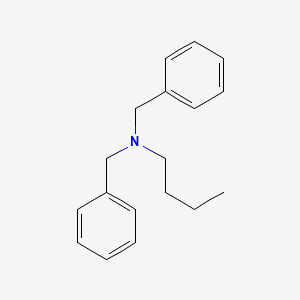
![3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1608332.png)
![5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1608335.png)
![Benzyl 2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B1608336.png)
![[9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid](/img/structure/B1608338.png)

